molecular formula C23H19ClN4O3 B307942 7-[(4-CHLORO-3-NITROPHENYL)[(4-METHYLPYRIDIN-2-YL)AMINO]METHYL]-2-METHYLQUINOLIN-8-OL

7-[(4-CHLORO-3-NITROPHENYL)[(4-METHYLPYRIDIN-2-YL)AMINO]METHYL]-2-METHYLQUINOLIN-8-OL

Cat. No.: B307942
M. Wt: 434.9 g/mol
InChI Key: QLBQGAWRCKNQDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(4-CHLORO-3-NITROPHENYL)[(4-METHYLPYRIDIN-2-YL)AMINO]METHYL]-2-METHYLQUINOLIN-8-OL is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloronitrophenyl group and a methylpyridinylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-CHLORO-3-NITROPHENYL)[(4-METHYLPYRIDIN-2-YL)AMINO]METHYL]-2-METHYLQUINOLIN-8-OL typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Substitution Reactions:

    Amination: The methylpyridinylamino group is introduced via an amination reaction, where the quinoline core reacts with a methylpyridinylamine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: The nitro group on the chloronitrophenyl moiety can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group, which can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives of the chloronitrophenyl group.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound in drug discovery efforts.

Medicine

In medicine, the compound’s derivatives may exhibit pharmacological properties such as antimicrobial, anticancer, or anti-inflammatory activities. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and dyes, due to its stable and reactive nature.

Mechanism of Action

The mechanism of action of 7-[(4-CHLORO-3-NITROPHENYL)[(4-METHYLPYRIDIN-2-YL)AMINO]METHYL]-2-METHYLQUINOLIN-8-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which also contain a quinoline core, are used in medicinal chemistry.

    Nitrophenyl Derivatives: Compounds like nitrobenzene and dinitrophenylhydrazine, which contain nitrophenyl groups, are used in various chemical applications.

    Pyridine Derivatives: Compounds such as pyridoxine (vitamin B6) and nicotinamide, which contain pyridine rings, are important in biological systems.

Uniqueness

The uniqueness of 7-[(4-CHLORO-3-NITROPHENYL)[(4-METHYLPYRIDIN-2-YL)AMINO]METHYL]-2-METHYLQUINOLIN-8-OL lies in its combined structural features, which confer distinct chemical reactivity and potential bioactivity

Properties

Molecular Formula

C23H19ClN4O3

Molecular Weight

434.9 g/mol

IUPAC Name

7-[(4-chloro-3-nitrophenyl)-[(4-methylpyridin-2-yl)amino]methyl]-2-methylquinolin-8-ol

InChI

InChI=1S/C23H19ClN4O3/c1-13-9-10-25-20(11-13)27-21(16-6-8-18(24)19(12-16)28(30)31)17-7-5-15-4-3-14(2)26-22(15)23(17)29/h3-12,21,29H,1-2H3,(H,25,27)

InChI Key

QLBQGAWRCKNQDY-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=C(C4=C(C=CC(=N4)C)C=C3)O

Canonical SMILES

CC1=CC(=NC=C1)NC(C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=C(C4=C(C=CC(=N4)C)C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.